2,3,4,5,6,7,8,9-Octahydro-1H-xanthene
Description
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is a hydrogenated derivative of xanthene, a tricyclic compound comprising two benzene rings fused to a central oxygen-containing heterocycle. The octahydro designation indicates the saturation of eight hydrogen atoms across the aromatic rings, resulting in a partially saturated structure. This modification enhances its stability and alters its electronic properties compared to fully aromatic xanthene.
The compound has garnered attention in synthetic organic chemistry due to its utility as a precursor for functionalized derivatives. For example, Cravero et al. The presence of ketone groups (1,8-dioxo) and acetic acid moieties in such derivatives suggests reactivity tailored for further functionalization or polymerization.
Properties
CAS No. |
36795-08-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C13H18O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChI Key |
JAVDXKIVTSIUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(O2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene typically involves the hydrogenation of xanthene or its derivatives. One common method is the catalytic hydrogenation of xanthene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent product quality. The use of advanced catalysts and process optimization techniques further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the degree of oxidation.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives of this compound.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|
| 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene | C₁₃H₁₆O | Not provided | Partially saturated tricyclic structure with one oxygen atom |
| 2,3,4,5,6,7,8,9-Octahydro-1H-trindene | C₁₅H₁₈ | 1206-79-7 | Fully saturated tricyclic hydrocarbon |
| 2,3-Dihydro-1H-indene | C₉H₁₀ | 496-11-7 | Bicyclic structure with one unsaturated ring |
Key Observations :
Oxygen Heteroatom: Octahydro-1H-xanthene contains an oxygen atom in its central ring, distinguishing it from purely hydrocarbon analogs like octahydro-trindene.
Degree of Saturation : Octahydro-xanthene retains partial unsaturation (two rings saturated), whereas octahydro-trindene (C₁₅H₁₈) is fully saturated, making the latter more rigid and less reactive toward electrophilic additions .
Ring System Complexity : Trindene’s tricyclic structure (three fused rings) contrasts with xanthene’s two benzene rings fused to an oxygen-containing ring. This difference impacts steric effects and molecular packing in crystalline phases .
Limitations and Discrepancies in Evidence
- Nomenclature Confusion: and reference "2,3,4,5,6,7,8,9-Octahydro-1H-trindene" (CAS 1206-79-7), which is structurally distinct from xanthene derivatives.
- Data Gaps : Physical properties (e.g., melting points, solubility) and spectroscopic data for octahydro-1H-xanthene are absent in the provided evidence, limiting direct comparisons.
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